5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine
Description
5-Bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine is a chemical compound that features a brominated pyrimidine ring substituted with a piperazine moiety
Properties
IUPAC Name |
5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN4/c1-4-17-9(2)6-16(7-10(17)3)12-11(13)5-14-8-15-12/h5,8-10H,4,6-7H2,1-3H3/t9-,10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUMDVSVXNOMCU-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CN(CC1C)C2=NC=NC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H](CN(C[C@@H]1C)C2=NC=NC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing boronic acid derivatives and brominated pyrimidine under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups on the piperazine ring.
Scientific Research Applications
5-Bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of brominated pyrimidines on biological systems.
Mechanism of Action
The mechanism of action of 5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to other brominated pyrimidines. This structural feature can enhance its solubility, stability, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
